4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde
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Overview
Description
4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde is a heterocyclic compound that features both furan and oxazole rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with oxazole precursors in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the proper formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This could include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dihydro-2H-pyran-3-carbaldehyde
- 4,6-Dihydro-1,3-oxazole-3-carbaldehyde
- 4,6-Dihydro-1,2-thiazole-3-carbaldehyde
Uniqueness
4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde is unique due to its fused ring system, which combines the properties of both furan and oxazole rings. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
4,6-dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-1-5-4-2-9-3-6(4)10-7-5/h1H,2-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREAAJQMURPOIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)ON=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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